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Executive Summary

2-Chlorocycloheptanone (CAS 766-66-5) is a reactive

-haloketone intermediate used primarily in the synthesis of seven-membered heterocycles and
tropinone derivatives. Its solubility profile is dictated by the lipophilic cycloheptane ring (C7)
competing with the polar

-chloro ketone maotif.

While highly soluble in common organic solvents (DCM, THF, Toluene), its utility is limited by
chemical stability. Researchers must exercise extreme caution with nucleophilic solvents
(alcohols, amines) and polar aprotic solvents (DMSO) due to the high susceptibility of the

-chloro group to nucleophilic substitution (
), elimination (
), and Favorskii rearrangement.

Quick Reference:
» Best Solvents for Storage: Dichloromethane (DCM), Toluene, Anhydrous Diethyl Ether.

» Best Solvents for Reaction (Inert): THF, DCM, Toluene.
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» Solvents to Avoid (Reactive): Methanol/Ethanol (with base), DMSO (if heated), Water

(insoluble).

Physicochemical Profile

Understanding the physical constants is prerequisite to predicting solubility behavior.

Property Value

Implication for Solubility

CAS Number 766-66-5

Unique Ildentifier

Molecular Formula

Lipophilic hydrocarbon chain
dominates.

Molecular Weight 146.61 g/mol

Moderate volatility.

Physical State Liquid (Colorless to Brown)

Miscible with most organic

liquids.

Boiling Point 82-83 °C (10 mmHg)

Vacuum distillation required for

purification.

Density ~1.08 — 1.16 g/mL

Denser than water; forms
bottom layer in aqueous
extractions (unless using

chlorinated solvents).

LogP (Predicted) ~2.1

Hydrophobic. Insoluble in
water; soluble in

lipids/organics.

Solubility & Compatibility Matrix

This section categorizes solvents not just by "can it dissolve" but "should you use it."

Non-Polar & Chlorinated Solvents (Recommended)

These solvents interact via dispersion forces and dipole-dipole interactions. They are

chemically inert toward the

-halo ketone moiety under neutral conditions.
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e Dichloromethane (DCM):Excellent. The primary choice for extraction and transport. High
solubility due to matching polarity.

» Diethyl Ether / TBME:Excellent. Frequently used in literature for workup procedures [1].

o Toluene / Hexanes:Good. Soluble. Toluene is preferred for high-temperature reactions where
DCM boils off. Hexane is useful for precipitating impurities but will dissolve the ketone well.

Polar Aprotic Solvents (Conditional Use)

Soluble, but carries reactivity risks.

o THF / 1,4-Dioxane:Excellent. Standard solvents for reactions involving organometallics or
enolate formation. Ensure solvents are anhydrous to prevent hydrolysis.

e Acetone:Good. Soluble. Suitable for crystallizations or specific substitution reactions (e.g.,
Finkelstein).

 DMSO / DMF:High Solubility, High Risk.
o Risk:[1]

-Haloketones are susceptible to Kornblum Oxidation in DMSO (converting the C-Cl bond
to C=0) upon heating.

o Guideline: Use only at low temperatures (<20°C) or if the specific reaction mechanism

requires it.

Polar Protic Solvents (High Reactivity Risk)

o Methanol / Ethanol:Soluble.

o Critical Warning: In the presence of any base (even weak bases like carbonates), these
solvents trigger the Favorskii Rearrangement, contracting the ring to a cyclohexane ester
[2, 3].

o Solvolysis: Prolonged storage in alcohols can lead to hemiacetal formation or slow
displacement of the chloride.
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o Water:Insoluble.

o Forms a biphasic system. Water is used only as a wash medium during workup to remove

inorganic salts.

Decision Logic: Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on the intended

operation.
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Figure 1: Decision tree for solvent selection emphasizing safety and chemical stability.

Critical Application Notes
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The Favorskii Trap

The most common error when handling 2-chlorocycloheptanone is attempting nucleophilic
substitution in alcoholic media containing base.

e Mechanism: Base removes an

-proton (on the side opposite the chlorine), forming an enolate.[2] This enolate attacks the C-
Cl bond intramolecularly to form a cyclopropanone intermediate.[2][3] Ring opening by
alkoxide leads to ring contraction.

e Outcome: You obtain a cyclohexanecarboxylate ester instead of the desired substitution
product [2].

e Prevention: If substitution is required without rearrangement, use a polar aprotic solvent
(Acetone, DMF) and ensure the base is non-nucleophilic or the conditions favor direct

(soft nucleophiles).

Solubility Testing Protocol

Since quantitative data is sparse, use this standardized visual protocol to verify solubility for
specific concentrations (e.g., for flow chemistry feeds).

Preparation: Weigh 100 mg of 2-Chlorocycloheptanone into a clear 4 mL vial.

Addition: Add solvent in 100

L increments (micropipette).

Observation: Vortex for 30 seconds after each addition.

o Soluble: Clear solution, no Schlieren lines.

o Sparingly Soluble: Cloudiness persists or oil droplets separate.

Calculation: If 100 mg dissolves in 200

L, solubility is >500 mg/mL (High).
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Safety & Handling

e Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A).
e Lachrymator: Like many

-haloketones, this compound can cause severe eye irritation and tearing. Handle only in a
fume hood.

o Waste Disposal: Chlorinated waste stream. Do not mix with strong alkaline waste to avoid
exothermic polymerization or decomposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Solubility & Solvent Compatibility of 2-
Chlorocycloheptanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583524+#solubility-of-2-chlorocycloheptanone-in-
common-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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